Glypinamide
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Overview
Description
Glypinamide is an organic compound with the molecular formula C₂H₆N₂O. It is the amide derivative of the amino acid glycine and is known for its water-soluble, white solid form. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glypinamide can be synthesized by treating the amino acid ester with ammonia. One common method involves dissolving glycinonitrile hydrochloride in isopropanol, heating the solution to 50-70°C, and then charging it with dried hydrogen chloride gas until saturation. The mixture is then insulated for 4-5 hours, cooled to room temperature, and subjected to suction filtration to obtain this compound hydrochloride .
Industrial Production Methods
The industrial production of this compound primarily involves the chloracetamide method and the methyl chloroacetate method. The chloracetamide method uses a large amount of ammoniacal liquor as a solvent, while the methyl chloroacetate method can be divided into aqueous ammonia solvent method and methanol solvate method. The latter requires a significant amount of ammoniacal liquor and produces a large amount of carbonic acid gas .
Chemical Reactions Analysis
Types of Reactions
Glypinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a ligand for transition metals and can form complexes with them .
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, hydrogen chloride gas, and various solvents like isopropanol. The reaction conditions often involve moderate temperatures and controlled environments to ensure high yields and minimal by-products .
Major Products Formed
The major products formed from reactions involving this compound include glycinamide hydrochloride and other derivatives used in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Glypinamide has a wide range of scientific research applications:
Mechanism of Action
Glypinamide exerts its effects by acting as a ligand for transition metals and forming complexes with them. It enhances collagen production by increasing the protein levels of type I and III collagen without affecting the mRNA levels of COL1A1 and COL3A1 . In combination with bone morphogenetic protein 2, this compound facilitates nanocomplex formation, promoting osteoblast differentiation and bone regeneration .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to glypinamide include glycine, glycine methyl ester, and N-acetyl glycinamide .
Uniqueness
This compound is unique in its ability to enhance collagen production and promote osteoblast differentiation more effectively than other glycine derivatives. Its combination with ascorbic acid and bone morphogenetic protein 2 results in synergistic effects that are not observed with other similar compounds .
Properties
CAS No. |
1228-19-9 |
---|---|
Molecular Formula |
C13H18ClN3O3S |
Molecular Weight |
331.82 g/mol |
IUPAC Name |
1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea |
InChI |
InChI=1S/C13H18ClN3O3S/c14-11-5-7-12(8-6-11)21(19,20)16-13(18)15-17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H2,15,16,18) |
InChI Key |
RHQSNARBXHRBNP-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Key on ui other cas no. |
1228-19-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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